Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)-
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Overview
Description
Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)-: is an organophosphorus compound with the molecular formula C24H19N2O2P It is known for its unique structure, which includes a nitro group attached to the benzene ring and a triphenylphosphoranylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- typically involves the reaction of triphenylphosphine with 3-nitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Triphenylphosphine and 3-nitroaniline.
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Procedure: The reactants are mixed and heated to a specific temperature, often around 80-100°C, for several hours. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Purification: The product is purified using column chromatography or recrystallization to obtain pure Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)-.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using automated reactors, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the phosphoranylidene moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines in basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-N-(triphenylphosphoranylidene)-benzenamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules. It serves as a precursor for various phosphoranylidene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phosphoranylidene moiety can act as a ligand, coordinating with metal ions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Benzenamine, N-(triphenylphosphoranylidene)-: Lacks the nitro group, making it less reactive in redox reactions.
Benzenamine, 4-nitro-N-(triphenylphosphoranylidene)-: Similar structure but with the nitro group in the para position, affecting its reactivity and steric properties.
Benzenamine, 2-nitro-N-(triphenylphosphoranylidene)-: Nitro group in the ortho position, leading to different electronic and steric effects.
Uniqueness: Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. The combination of the nitro group and the triphenylphosphoranylidene moiety provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
(3-nitrophenyl)imino-triphenyl-λ5-phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N2O2P/c27-26(28)21-12-10-11-20(19-21)25-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFAUKFPPPZZIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N2O2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304430 |
Source
|
Record name | Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14796-86-2 |
Source
|
Record name | Phosphine imide,P,P-triphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 3-nitro-N-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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